molecular formula C12H25N3O3 B14180569 N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide CAS No. 921206-69-1

N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide

Cat. No.: B14180569
CAS No.: 921206-69-1
M. Wt: 259.35 g/mol
InChI Key: BPILHKCDHIYVGM-VUWPPUDQSA-N
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Description

N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide is a chemical compound with the molecular formula C₁₂H₂₅N₃O₃. This compound is part of a group of stereoisomers and is characterized by its morpholine ring structure, which is substituted with an amino and hydroxy group on a heptyl chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide typically involves the reaction of morpholine with a heptyl chain that has been functionalized with amino and hydroxy groups. One common method involves the use of cyanoacetylation, where the morpholine reacts with a cyanoacetate derivative under controlled conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can yield a primary amine .

Scientific Research Applications

N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide
  • N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
  • N-substituted ureas

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

921206-69-1

Molecular Formula

C12H25N3O3

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide

InChI

InChI=1S/C12H25N3O3/c1-2-3-4-10(13)11(16)9-14-12(17)15-5-7-18-8-6-15/h10-11,16H,2-9,13H2,1H3,(H,14,17)/t10-,11?/m0/s1

InChI Key

BPILHKCDHIYVGM-VUWPPUDQSA-N

Isomeric SMILES

CCCC[C@@H](C(CNC(=O)N1CCOCC1)O)N

Canonical SMILES

CCCCC(C(CNC(=O)N1CCOCC1)O)N

Origin of Product

United States

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